molecular formula C26H24F3N3O2 B11535994 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 339336-46-8

2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11535994
CAS No.: 339336-46-8
M. Wt: 467.5 g/mol
InChI Key: RVLRLSBVFFXYCG-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structural features, including a trifluoromethyl group, a methoxyphenyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hexahydroquinoline Core: This step often involves a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted under reflux conditions to form the hexahydroquinoline core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Addition of the Methoxyphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced using a suitable alkylating agent.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced via a cyanation reaction using a cyanating agent like sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism by which 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxyphenyl group may contribute to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Contains a chlorophenyl group instead of a methoxyphenyl group, potentially altering its reactivity and bioactivity.

Uniqueness

The presence of both the trifluoromethyl and methoxyphenyl groups in 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile makes it unique. These groups can significantly influence the compound’s chemical reactivity, stability, and potential bioactivity, distinguishing it from other similar compounds.

Properties

CAS No.

339336-46-8

Molecular Formula

C26H24F3N3O2

Molecular Weight

467.5 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H24F3N3O2/c1-25(2)12-20-23(21(33)13-25)22(15-8-10-16(34-3)11-9-15)17(14-30)24(31)32(20)19-7-5-4-6-18(19)26(27,28)29/h4-11,22H,12-13,31H2,1-3H3

InChI Key

RVLRLSBVFFXYCG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=CC=C(C=C4)OC)C(=O)C1)C

Origin of Product

United States

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